Proxalutamide

Description

Properties

IUPAC Name |

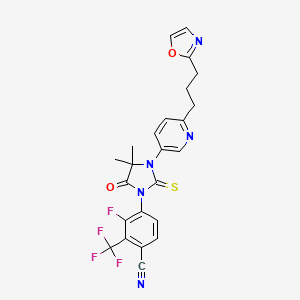

4-[4,4-dimethyl-3-[6-[3-(1,3-oxazol-2-yl)propyl]pyridin-3-yl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluoro-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F4N5O2S/c1-23(2)21(34)32(17-9-6-14(12-29)19(20(17)25)24(26,27)28)22(36)33(23)16-8-7-15(31-13-16)4-3-5-18-30-10-11-35-18/h6-11,13H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBJGVDOSBKVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1C2=CN=C(C=C2)CCCC3=NC=CO3)C4=C(C(=C(C=C4)C#N)C(F)(F)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F4N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901102678 | |

| Record name | Proxalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901102678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398046-21-3 | |

| Record name | 4-[4,4-Dimethyl-3-[6-[3-(2-oxazolyl)propyl]-3-pyridinyl]-5-oxo-2-thioxo-1-imidazolidinyl]-3-fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1398046-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GT-0918 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398046213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proxalutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proxalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901102678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRUXELUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX6O64GP40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Proxalutamide's Mechanism of Action in Prostate Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proxalutamide (GT0918) is a novel, second-generation non-steroidal anti-androgen (NSAA) that has demonstrated significant therapeutic potential in the treatment of prostate cancer, including castration-resistant prostate cancer (CRPC).[1] Its primary mechanism of action involves competitively antagonizing the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival.[1][2] Beyond simple antagonism, this compound uniquely induces the downregulation of AR protein expression, offering a potential advantage over other anti-androgen therapies.[3][4] This guide provides an in-depth technical overview of this compound's core mechanisms of action in prostate cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Androgen Receptor Antagonism and Degradation

This compound exerts its anti-cancer effects primarily through a dual-action mechanism targeting the androgen receptor signaling axis.

Competitive Androgen Receptor Antagonism

This compound is a high-affinity, silent antagonist of the androgen receptor. It competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens such as testosterone and dihydrotestosterone (DHT).[2] This blockade inhibits the conformational changes required for AR activation, subsequent nuclear translocation, and the transcription of androgen-responsive genes that are critical for prostate cancer cell growth and survival. Studies have shown that this compound exhibits a stronger potency in inhibiting androgen binding to the AR's LBD compared to enzalutamide (3.5 times) and bicalutamide (11.4 times).[5]

Androgen Receptor Downregulation

A distinguishing feature of this compound is its ability to induce the degradation of the AR protein, a mechanism not observed with enzalutamide.[3][4] This downregulation of AR protein levels may confer greater efficacy against CRPC, where AR overexpression is a common resistance mechanism.[4] The reduction in AR protein levels further diminishes the cellular capacity to respond to androgenic stimuli, providing a more comprehensive blockade of the AR signaling pathway.

Cellular Effects of this compound in Prostate Cancer Cells

This compound's interaction with the AR signaling pathway translates into several key anti-cancer effects at the cellular level.

Inhibition of Cell Proliferation

This compound significantly inhibits the proliferation of both androgen-dependent (LNCaP) and castration-resistant (22RV1) prostate cancer cells. Its inhibitory effect is reported to be superior to that of both bicalutamide and enzalutamide.[1]

| Cell Line | This compound IC50 (µmol/L) |

| LNCaP | 6.90 - 32.07 |

| 22RV1 | 6.90 - 32.07 |

| PC3 | Not significantly affected |

| DU145 | Not significantly affected |

| Table 1: Half-maximal inhibitory concentration (IC50) of this compound on the proliferation of various prostate cancer cell lines. Data extracted from[1]. |

Induction of Apoptosis

This compound induces caspase-dependent apoptosis in AR-positive prostate cancer cells.[1] This programmed cell death is a crucial mechanism for eliminating cancer cells.

| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |

| LNCaP | Vehicle | 5.7 ± 1.2 |

| LNCaP | This compound | 34.5 ± 3.8 |

| 22RV1 | Vehicle | 12.9 ± 1.8 |

| 22RV1 | This compound | 38.8 ± 4.9 |

| Table 2: this compound-induced apoptosis in AR-positive prostate cancer cell lines. Data extracted from[1]. |

This compound treatment leads to the increased expression of key apoptosis-related factors, including TNF-α, caspase-8, Cytochrome C, and caspase-3.[1]

Inhibition of Cell Migration

This compound has been shown to suppress the migratory potential of metastatic prostate cancer cell lines, such as PC3 and DU145, in wound healing assays.[1] This suggests a potential role for this compound in inhibiting metastasis. The inhibitory effect of this compound on cell migration was found to be significantly stronger than that of enzalutamide.[1]

Impact on Lipogenesis

A novel aspect of this compound's mechanism is its ability to inhibit de novo lipogenesis, a metabolic pathway often upregulated in aggressive prostate cancer.[1] this compound significantly decreases the mRNA and protein expression of key lipogenic enzymes, including ATP citrate lyase (ACL), acetyl-CoA carboxylase (ACC), fatty acid synthase (FASN), and the master transcriptional regulator of lipogenesis, sterol regulatory element-binding protein-1 (SREBP-1).[1][2] This effect on lipid metabolism appears to be independent of its ability to downregulate AR expression.[2]

| Gene/Protein | Cell Line | Effect of this compound |

| FASN | LNCaP, 22RV1 | Significantly decreased mRNA and protein expression |

| ACC | LNCaP, 22RV1 | Significantly decreased protein expression |

| ACLY | LNCaP, 22RV1 | Significantly decreased mRNA and protein expression |

| SREBP-1 | LNCaP, 22RV1 | Significantly decreased mRNA expression |

| Table 3: Effect of this compound on the expression of key lipogenesis-related genes and proteins. Data extracted from[1]. |

Activity Against Resistant Prostate Cancer

Androgen Receptor Splice Variants (AR-V7)

The emergence of AR splice variants, particularly AR-V7 which lacks the LBD, is a major mechanism of resistance to AR-targeted therapies.[6] While enzalutamide is ineffective against AR-V7, there is evidence that this compound can significantly reduce the gene expression level of AR-V7 in 22RV1 cells, which express this variant.[4] This suggests that this compound may retain efficacy in tumors that have developed resistance through the expression of AR-V7.

c-Myc Pathway

The c-Myc oncogene is a key driver of prostate cancer progression and is implicated in the development of resistance to anti-androgen therapies.[7] Inhibition of c-Myc has been shown to sensitize enzalutamide-resistant prostate cancer cells to treatment.[7] While direct quantitative data on the effect of this compound on c-Myc expression is still emerging, its broader impact on AR signaling, which is interconnected with c-Myc, suggests a potential indirect regulatory role.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, 22RV1) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[8]

-

Drug Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins.

Protocol:

-

Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., AR, FASN, c-Myc, cleaved Caspase-3) overnight at 4°C. Recommended dilutions are typically 1:1000.[2][9]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) for 1 hour at room temperature. A common dilution is 1:10000.[9]

-

Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Normalization: To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like GAPDH or β-actin.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the expression levels of specific messenger RNA (mRNA) molecules.

Protocol:

-

RNA Extraction: Extract total RNA from this compound-treated and control cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.

-

qPCR Reaction: Perform the qPCR analysis using SYBR Green master mix, gene-specific primers, and a real-time PCR detection system.

-

Cycling Conditions: A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. For example: 95°C for 1 min, followed by 40 cycles of 95°C for 15s, 60°C for 30s, and 72°C for 30s.[1]

-

Data Analysis: Use the 2-ΔΔCt method to calculate the relative quantification of gene expression, normalizing to a housekeeping gene such as β-actin.

Wound Healing (Scratch) Assay

This assay is used to assess cell migration.

Protocol:

-

Cell Seeding: Grow a confluent monolayer of prostate cancer cells in a culture dish.

-

Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[3]

-

Treatment: Treat the cells with this compound or a vehicle control.

-

Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 24, and 48 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time to quantify cell migration.

Conclusion

This compound represents a significant advancement in the therapeutic landscape for prostate cancer. Its dual mechanism of action, combining potent androgen receptor antagonism with the induction of AR protein degradation, provides a comprehensive blockade of the AR signaling pathway. This multifaceted approach translates into robust anti-proliferative and pro-apoptotic effects in prostate cancer cells and offers the potential to overcome resistance mechanisms that limit the efficacy of current anti-androgen therapies, including the expression of the AR-V7 splice variant. Further investigation into its impact on oncogenic pathways such as c-Myc will continue to refine our understanding of its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to further characterize and leverage the unique properties of this compound in the fight against prostate cancer.

References

- 1. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]

- 2. Fatty Acid Synthase Antibody | Cell Signaling Technology [cellsignal.com]

- 3. biocompare.com [biocompare.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic Strategies for Castration-Resistant Prostate Cancer: Targeting AR-V7, Exploring Natural Compounds, and Optimizing FDA-Approved Therapies | MDPI [mdpi.com]

- 7. A Positive Role of c-Myc in Regulating Androgen Receptor and its Splice Variants in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. c-Myc Antibody (2270A) [Unconjugated] (MAB36961): Novus Biologicals [novusbio.com]

- 9. static.abclonal.com [static.abclonal.com]

GT0918 (Proxalutamide): A Second-Generation Androgen Receptor Antagonist for Advanced Prostate Cancer

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

GT0918, also known as proxalutamide, is a novel, second-generation non-steroidal androgen receptor (AR) antagonist. It represents a significant advancement in the treatment of prostate cancer, particularly in cases of castration-resistant prostate cancer (CRPC) where resistance to first-generation antiandrogens is common.[1] Developed by Kintor Pharmaceutical Limited, GT0918 exhibits a distinct mechanism of action that includes potent and competitive inhibition of the androgen receptor, impairment of AR nuclear translocation, and downregulation of AR protein expression.[2][3] This whitepaper provides an in-depth technical overview of GT0918, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and relevant signaling pathways.

Core Mechanism of Action

GT0918 exerts its anti-cancer effects through a multi-faceted approach targeting the androgen receptor signaling pathway. Unlike first-generation antagonists, which can exhibit partial agonist activity, GT0918 is a pure antagonist.[4] Its primary mechanisms include:

-

Competitive Androgen Receptor Binding: GT0918 binds to the ligand-binding domain (LBD) of the androgen receptor with high affinity, competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT).[1][5]

-

Impaired Nuclear Translocation: By binding to the AR, GT0918 prevents the conformational changes necessary for the receptor to translocate from the cytoplasm to the nucleus.[2] This sequestration in the cytoplasm prevents the AR from accessing and binding to androgen response elements (AREs) on target genes.

-

Downregulation of Androgen Receptor Expression: A key differentiator of GT0918 is its ability to induce the degradation of the AR protein.[3][4] This reduction in the overall cellular pool of AR further diminishes the potential for androgen-mediated signaling, a mechanism not observed with antagonists like enzalutamide.[6]

This dual action of potent antagonism and AR degradation suggests that GT0918 may be effective in overcoming resistance mechanisms that involve AR overexpression or mutations.[4]

Preclinical Data

In Vitro Studies

Androgen Receptor Binding Affinity:

Biochemical assays have demonstrated the high binding affinity of GT0918 for the androgen receptor.

| Compound | Ki (M) | Relative Potency vs. Enzalutamide |

| GT0918 | 1.4 x 10-8 | 3.4-fold higher |

| Enzalutamide | 4.8 x 10-8 | - |

Table 1: Androgen Receptor Binding Affinity of GT0918 compared to Enzalutamide.[7]

Cell Proliferation Assays:

GT0918 has shown potent inhibition of proliferation in various prostate cancer cell lines, including those representing castration-resistant prostate cancer.

| Cell Line | Compound | IC50 (µM) |

| CRPC | GT0918 | 3.9 |

| CRPC | Enzalutamide (MDV-3100) | 25.6 |

| CRPC | ARN-509 | >50 |

Table 2: In vitro anti-proliferative activity of GT0918 in castration-resistant prostate cancer (CRPC) cells.[8]

Activity Against AR Mutants:

A critical advantage of GT0918 is its ability to inhibit the transcriptional activity of clinically relevant AR mutants that confer resistance to other antiandrogens.[4][9] It has been shown to block the activity of various ligand-binding domain mutations.[9]

In Vivo Studies

Xenograft Models:

In vivo studies using prostate cancer xenograft models in mice have demonstrated significant anti-tumor efficacy of GT0918.

| Model | Treatment | Tumor Growth Inhibition | PSA Inhibition |

| Castrated LNCaP Xenograft | GT0918 (40 mg/kg b.i.d.) | 87% | 96% |

Table 3: In vivo efficacy of GT0918 in a castrated LNCaP xenograft model after 3 weeks of treatment.[8]

GT0918 has also shown superior anti-tumor activities in AR-positive breast cancer xenograft models (MCF-7 and BT474) compared to enzalutamide, with no significant toxicity observed at the tested dosages.[10]

Clinical Data

GT0918 has undergone Phase I and II clinical trials, primarily in patients with metastatic castration-resistant prostate cancer (mCRPC) who have progressed on other therapies.

Phase I/II Study (NCT02826772):

This dose-escalation study evaluated the safety, tolerability, and pharmacokinetics of GT0918 in mCRPC patients who had progressed after hormonal therapy and chemotherapy.

-

Dosing: Oral administration with dose escalation from 50 mg to 600 mg daily.[5][11]

-

Safety and Tolerability: GT0918 was generally well-tolerated, with most treatment-related adverse events being grade 1 or 2, including fatigue, nausea, and loss of appetite.[2]

-

Efficacy: Stable disease was observed in a significant portion of this heavily pretreated patient population, with better clinical outcomes noted at doses of 400 mg and 500 mg.[2] Some patients who had progressed on abiraterone showed durable responses.[12]

| Dose | Number of Patients with Stable Disease at 24 weeks |

| 50 mg | 1 |

| 100 mg | 1 |

| 400 mg | 4 |

Table 4: Stable disease observed in the Phase I/II trial of GT0918 in mCRPC patients.[11]

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of GT0918 as an androgen receptor antagonist.

Caption: Workflow for in vivo efficacy testing of GT0918 in a xenograft model.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of GT0918 for the androgen receptor.

Materials:

-

Recombinant human androgen receptor (LBD)

-

Radioligand (e.g., [3H]-Mibolerone or [3H]-DHT)

-

GT0918 and reference compounds (e.g., enzalutamide)

-

Assay buffer (e.g., TEGD buffer with protease inhibitors)

-

Scintillation cocktail

-

96-well filter plates

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of GT0918 and reference compounds in the assay buffer.

-

In a 96-well plate, add the AR-LBD, the radioligand at a fixed concentration (typically at its Kd), and varying concentrations of the test compounds or vehicle.

-

Incubate the plate at 4°C for a sufficient period to reach equilibrium (e.g., 16-24 hours).

-

Separate the bound from free radioligand by vacuum filtration through the filter plates.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

The IC50 value is determined by non-linear regression analysis of the competition binding curves. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Cell Proliferation (MTT) Assay

Objective: To evaluate the anti-proliferative effect of GT0918 on prostate cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, C4-2)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

GT0918 and reference compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of GT0918 or a vehicle control for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Model

Objective: To assess the anti-tumor efficacy of GT0918 in a living organism.

Materials:

-

Immunocompromised mice (e.g., male nude or SCID mice)

-

Prostate cancer cells (e.g., LNCaP)

-

Matrigel

-

GT0918 and vehicle control

-

Calipers for tumor measurement

-

Equipment for blood collection and PSA analysis

Protocol:

-

Prostate cancer cells are mixed with Matrigel and subcutaneously injected into the flank of the mice.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

GT0918 is administered orally at specified doses (e.g., 40 mg/kg) and schedules (e.g., twice daily), while the control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Body weight is monitored as an indicator of toxicity.

-

At the end of the study, blood is collected for PSA analysis, and tumors are excised and weighed.

-

Tumor growth inhibition and PSA inhibition are calculated to determine the efficacy of the treatment.

Conclusion

GT0918 (this compound) is a promising second-generation androgen receptor antagonist with a unique dual mechanism of action that includes both potent AR antagonism and AR degradation. Preclinical and early-phase clinical data have demonstrated its high binding affinity, potent anti-proliferative and anti-tumor activity, and a favorable safety profile. Its ability to inhibit AR mutants suggests it may be a valuable therapeutic option for patients with castration-resistant prostate cancer who have developed resistance to current AR-targeted therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of GT0918 in advanced prostate cancer.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 3. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - Shi - Translational Andrology and Urology [tau.amegroups.org]

- 4. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. livingtumorlab.com [livingtumorlab.com]

- 8. benchchem.com [benchchem.com]

- 9. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 12. aacrjournals.org [aacrjournals.org]

Molecular structure and chemical synthesis of Proxalutamide

An In-depth Technical Guide on the Molecular Structure and Chemical Synthesis of Proxalutamide

Introduction

This compound, also known as GT-0918, is a second-generation nonsteroidal antiandrogen (NSAA) developed by Kintor Pharmaceutical Limited.[1] It functions as a potent and selective antagonist of the androgen receptor (AR), playing a crucial role in the development of therapies for androgen-sensitive diseases.[2][3] this compound not only blocks the androgen receptor but has also been found to down-regulate AR protein levels, a mechanism not observed with some earlier antiandrogens like bicalutamide and enzalutamide.[3][4] This dual mechanism of action suggests potential for greater efficacy in conditions like metastatic castration-resistant prostate cancer (mCRPC).[4][5] The drug has been investigated in clinical trials for prostate cancer, breast cancer, and COVID-19.[1][3]

This guide provides a detailed overview of the molecular structure of this compound and a representative chemical synthesis route, designed for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a complex diarylthiohydantoin derivative. Its structure is designed for high-affinity binding to the ligand-binding domain of the androgen receptor.

Chemical Identifiers

The key chemical and structural identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 4-[4,4-dimethyl-3-[6-[3-(1,3-oxazol-2-yl)propyl]-3-pyridinyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluoro-2-(trifluoromethyl)benzonitrile |

| Chemical Formula | C₂₄H₁₉F₄N₅O₂S |

| Molecular Weight | 517.50 g/mol [6] |

| Canonical SMILES | CC1(C(=O)N(C(=S)N1C2=CN=C(C=C2)CCCC3=NC=CO3)C4=C(C(=C(C=C4)C#N)C(F)(F)F)F)C |

| InChI Key | KCBJGVDOSBKVKP-UHFFFAOYSA-N |

Structural Features

This compound's structure is analogous to enzalutamide, featuring a central thiohydantoin core. This heterocyclic ring is crucial for its antagonist activity. The molecule possesses two distinct aromatic systems attached to the thiohydantoin nitrogen atoms:

-

A trifluoromethyl benzonitrile group, which is a common feature in many nonsteroidal AR antagonists and contributes to the high-affinity binding.

-

A substituted pyridine ring, which further modulates the compound's pharmacological properties.

Biological Activity

This compound is a high-affinity silent antagonist of the androgen receptor. It competitively binds to the ligand-binding domain of AR, effectively blocking the binding of androgens like testosterone and dihydrotestosterone (DHT).[1][2] This action prevents the conformational changes required for receptor activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-dependent genes that drive cell proliferation.[7][8]

| Parameter | Value | Condition |

| AR Binding IC₅₀ | 32 nM | Competitive binding assay[6] |

| SARS-CoV-2 Inhibition IC₅₀ | 97 nM | In vitro infection assay[7] |

| SARS-CoV-2 (Alpha) Inhibition IC₅₀ | 48 nM | In vitro infection assay[9] |

| SARS-CoV-2 (Delta) Inhibition IC₅₀ | 39 nM | In vitro infection assay[9] |

Chemical Synthesis

While the specific, proprietary synthesis route for this compound is not publicly disclosed, a plausible and representative synthetic pathway can be constructed based on established methods for creating structurally similar diarylthiohydantoin derivatives, such as enzalutamide and apalutamide.[10][11][12] The core of the synthesis involves the construction of the thiohydantoin ring from an appropriate isothiocyanate and an amino acid derivative, followed by the coupling of the second aromatic moiety.

The following sections detail a proposed multi-step synthesis.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach to this compound would disconnect the molecule at the thiohydantoin ring. The key bond formations are the two C-N bonds of the central ring. A common strategy for thiohydantoin synthesis is the reaction between an isothiocyanate and an α-amino acid ester. This leads to two key intermediates:

-

Intermediate A: 4-isothiocyanato-3-fluoro-2-(trifluoromethyl)benzonitrile.

-

Intermediate B: An α-amino acid derivative containing the substituted pyridine moiety.

Experimental Protocols (Proposed)

Disclaimer: The following protocol is a representative methodology based on the synthesis of analogous compounds and has not been confirmed for this compound specifically.

Step 1: Synthesis of Intermediate A (4-isothiocyanato-3-fluoro-2-(trifluoromethyl)benzonitrile)

This intermediate can be prepared from the corresponding aniline, 4-amino-3-fluoro-2-(trifluoromethyl)benzonitrile.

-

Dissolution: Dissolve 4-amino-3-fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Thiophosgene Addition: Cool the solution to 0 °C in an ice bath. Add thiophosgene (CSCl₂, ~1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thiophosgene. The crude isothiocyanate is often used directly in the next step without extensive purification.

Step 2: Synthesis of the Thiohydantoin Core

This step involves the coupling of Intermediate A with an appropriate amino acid derivative.

-

Reagent Preparation: In a separate flask, dissolve 2-amino-2-methylpropanoic acid (1.2 eq) and a base such as triethylamine (TEA, 2.5 eq) in a mixture of water and ethanol.

-

Coupling Reaction: Add the crude 4-isothiocyanato-3-fluoro-2-(trifluoromethyl)benzonitrile (Intermediate A, 1.0 eq) dissolved in a minimal amount of THF to the amino acid solution.

-

Cyclization: Heat the reaction mixture to reflux (approximately 80-90 °C) for 12-18 hours. The reaction involves the initial formation of a thiourea intermediate, which then undergoes intramolecular cyclization with the carboxylic acid to form the thiohydantoin ring.

-

Workup and Purification: After cooling, acidify the mixture with aqueous HCl (e.g., 1M) to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 3: Final Aryl Group Coupling (Ullmann or Buchwald-Hartwig Reaction)

The final step is to attach the substituted pyridine group to the N1 position of the thiohydantoin ring.

-

Reagent Preparation: To a solution of the thiohydantoin intermediate from Step 2 (1.0 eq) in an anhydrous solvent like DMF or dioxane, add the pyridine derivative (e.g., 2-bromo-5-(3-(oxazol-2-yl)propyl)pyridine, ~1.1 eq).

-

Catalyst Addition: Add a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a ligand like Xantphos (0.1 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup and Purification: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, is purified by silica gel column chromatography.

Visualized Workflows and Pathways

Proposed Chemical Synthesis Workflow

The following diagram illustrates the key transformations in the proposed synthesis of this compound.

Mechanism of Action: Androgen Receptor Signaling Pathway

This compound acts as a direct antagonist to the androgen receptor, disrupting the signaling cascade that promotes the growth of prostate cancer cells.

Role in COVID-19 Pathogenesis

This compound has also been investigated for its potential role in treating COVID-19. Its mechanism in this context is believed to involve the downregulation of host cell proteins ACE2 and TMPRSS2, which are regulated by the androgen receptor and are critical for SARS-CoV-2 viral entry.[9]

References

- 1. An improved and practical route for the synthesis of enzalutamide and potential impurities study [ccspublishing.org.cn]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Retrosynthetic Strategy for Orforglipron (LY3502970) Using ChemAIRS, a Chemistry AI Tool — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 5. predicine.com [predicine.com]

- 6. mdpi.com [mdpi.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of indoline thiohydantoin derivatives based on enzalutamide as antiproliferative agents against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

- 12. researchgate.net [researchgate.net]

Proxalutamide's Impact on Androgen Receptor (AR) Signaling: A Technical Whitepaper

Abstract

Proxalutamide (GT0918) is a novel, second-generation non-steroidal anti-androgen (NSAA) demonstrating a multi-faceted mechanism of action against the androgen receptor (AR) signaling pathway.[1][2] Developed by Kintor Pharmaceutical, it functions not only as a potent competitive antagonist of the AR but also promotes the downregulation of AR protein expression, a feature that distinguishes it from other anti-androgens like enzalutamide.[3][4][5] This dual action allows this compound to effectively block androgen-dependent gene transcription, inhibit the proliferation of prostate cancer cells, and potentially overcome resistance mechanisms that emerge during therapy.[2][6] This document provides a detailed overview of this compound's core mechanisms, supported by quantitative data and standardized experimental protocols relevant to researchers in oncology and drug development.

Core Mechanism of Action on AR Signaling

The proliferation and survival of prostate cancer (PCa) cells are highly dependent on the activation of the androgen receptor.[2] this compound exerts its therapeutic effects by comprehensively disrupting this signaling axis through three primary mechanisms:

-

Competitive Antagonism: Like other NSAAs, this compound competitively binds to the ligand-binding domain (LBD) of the AR.[1][7] This direct competition prevents endogenous androgens, such as testosterone and dihydrotestosterone (DHT), from binding to and activating the receptor.[7] This blockade is the first step in halting the downstream signaling cascade.

-

Inhibition of Nuclear Translocation: Upon activation, the AR typically translocates from the cytoplasm to the nucleus to act as a DNA-binding transcription factor. This compound has been shown to impair this androgen-stimulated nuclear translocation, effectively sequestering the receptor in the cytoplasm and preventing it from reaching its target genes.[6]

-

Induction of AR Degradation: A key differentiator for this compound is its ability to reduce the total cellular levels of AR protein.[2][3][6] This downregulation of AR expression is not a feature of other anti-androgens like enzalutamide and may provide a significant advantage in treating cancers that have developed resistance through AR overexpression.[2][5]

These coordinated actions ensure a robust blockade of the AR signaling pathway, leading to the inhibition of cancer cell growth and the induction of apoptosis.[2]

Caption: this compound inhibits AR signaling via competitive binding, preventing nuclear translocation, and inducing receptor degradation.

Quantitative Analysis of Efficacy

Quantitative assays consistently demonstrate this compound's superior potency compared to first and second-generation anti-androgens.

Table 1: Comparative In Vitro Potency

| Parameter | This compound (GT0918) | Enzalutamide (MDV3100) | Bicalutamide | Reference |

| AR Binding Inhibition | ~3.5x more potent | 1x | ~0.09x | [6][8] |

| AR Transcription Blockade | ~2-5x more potent | 1x | ~0.1-0.2x | [2][3][6] |

| CRPC Cell Proliferation Inhibition | ~6.5x more potent | 1x | Not Applicable | [6] |

Table 2: Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC) - Phase 2 Trial

This multicenter, randomized trial assessed the efficacy of three different doses of this compound in patients with mCRPC. The primary endpoint was the prostate-specific antigen (PSA) response rate.[9]

| Dose Group | Number of Patients (n) | Patients with ≥50% PSA Decline by Week 16 (%) | Objective Response Rate (ORR) (%) | Disease Control Rate (DCR) (%) | Reference |

| 100 mg | 37 | 35.1% | 20.0% | 80.0% | [9] |

| 200 mg | 33 | 36.4% | 22.2% | 88.9% | [9] |

| 300 mg | 35 | 42.9% | 0% | 60.0% | [9] |

Note: The 200 mg daily dose was recommended for future Phase 3 trials based on the overall balance of efficacy and safety.[9]

Detailed Experimental Methodologies

The following protocols describe key assays used to characterize the interaction between this compound and the AR signaling pathway.

AR Competitive Binding Assay

This assay quantifies the ability of a compound to compete with a natural ligand for the AR ligand-binding domain. A Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay is a common method.

Protocol:

-

Reagent Preparation: Prepare assay buffer, a fluorescently-labeled androgen tracer, and a terbium-labeled anti-GST antibody. The AR-LBD is expressed as a GST-fusion protein.

-

Compound Dilution: Create a serial dilution of this compound and control compounds (e.g., enzalutamide) in the assay buffer.

-

Assay Plate Setup: Add the AR-LBD protein, anti-GST antibody, and fluorescent androgen tracer to the wells of a microplate.

-

Compound Addition: Add the diluted compounds to the assay plate. Include wells for no-inhibitor control (maximum FRET) and no-AR control (background).

-

Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding reaction to reach equilibrium.

-

Detection: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665nm for the acceptor and 620nm for the donor).

-

Data Analysis: Calculate the emission ratio. The displacement of the fluorescent tracer by the compound results in a decrease in the FRET signal. Plot the signal against the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

AR Transcriptional Activity (Dual-Luciferase Reporter Assay)

This assay measures the ability of this compound to inhibit AR's function as a transcription factor.

Caption: Workflow for a dual-luciferase reporter assay to measure AR transcriptional activity.

Protocol:

-

Cell Culture and Transfection: Seed prostate cancer cells (e.g., LNCaP) in 24-well plates.[3] Transfect cells with two plasmids: one containing the firefly luciferase gene downstream of an androgen-responsive promoter (e.g., PSA promoter), and a second plasmid containing the Renilla luciferase gene under a constitutive promoter (for normalization).[10][11]

-

Treatment: After 24 hours, replace the medium with one containing a synthetic androgen (e.g., 0.1 nM R1881) to stimulate AR activity. Concurrently, treat cells with a serial dilution of this compound or vehicle control (DMSO).[3]

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis: Wash cells with PBS and then lyse them using a passive lysis buffer.[12]

-

Luminescence Measurement:

-

Transfer the cell lysate to a luminometer plate.

-

Add the Firefly luciferase substrate and measure the resulting luminescence (this is the experimental reading).

-

Subsequently, add a stop reagent and the Renilla luciferase substrate (e.g., coelenterazine) to the same well and measure the second luminescence signal (this is the control reading).[10]

-

-

Data Analysis: For each well, normalize the Firefly luminescence value by dividing it by the Renilla luminescence value. This corrects for variations in cell number and transfection efficiency. Plot the normalized activity against this compound concentration to determine the IC50.

AR Protein Expression (Western Blotting)

This technique is used to visualize and quantify the this compound-induced downregulation of AR protein levels.

Caption: Standard workflow for Western Blot analysis of AR protein downregulation.

Protocol:

-

Cell Culture and Treatment: Seed AR-positive prostate cancer cells (e.g., LNCaP, 22RV1) and grow to 70-80% confluency. Treat the cells with this compound (e.g., 40 μmol/L) or vehicle (0.1% DMSO) for a specified time (e.g., 48 hours).[3]

-

Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[3][13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[3]

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific binding.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the Androgen Receptor.

-

Also, probe a separate membrane or strip the first one and re-probe with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein was loaded in each lane.[3]

-

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Imaging: After final washes, apply an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imager. The intensity of the bands corresponding to AR can be quantified and normalized to the loading control to compare AR levels between treated and untreated samples.[13]

Conclusion

This compound distinguishes itself from other androgen receptor antagonists through its dual mechanism of action. It not only competitively inhibits androgen binding and subsequent receptor activation but also uniquely promotes the downregulation of AR protein levels.[3][5][6] This comprehensive blockade of the AR signaling pathway translates to superior potency in preclinical models and promising clinical activity in patients with metastatic castration-resistant prostate cancer.[6][9] The ability to reduce total AR protein may be particularly crucial for overcoming resistance driven by AR overexpression, positioning this compound as a significant therapeutic agent in the management of advanced prostate cancer.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound in metastatic castration-resistant prostate cancer: Primary analysis of a multicenter, randomized, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. A novel small molecule targets androgen receptor and its splice variants in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. med.emory.edu [med.emory.edu]

- 13. bio-rad.com [bio-rad.com]

- 14. benchchem.com [benchchem.com]

Proxalutamide: A Dual-Function Androgen Receptor Antagonist and Degrader

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proxalutamide (GT0918) is a novel second-generation nonsteroidal anti-androgen (NSAA) that has demonstrated a dual mechanism of action in preclinical and clinical studies.[1][2] Unlike traditional androgen receptor (AR) antagonists that solely compete with androgens for binding to the AR, this compound not only blocks AR signaling but also promotes the degradation of the AR protein.[2][3] This unique characteristic suggests its potential to overcome resistance mechanisms that emerge during anti-androgen therapies in prostate cancer and other androgen-driven diseases. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound-induced AR degradation, supported by available data, experimental methodologies, and visual representations of the involved pathways.

Introduction: The Androgen Receptor in Disease

The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer.[1][3] Upon binding to androgens, such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, where it regulates the expression of genes involved in cell growth and survival.[1] Consequently, targeting the AR signaling pathway has been a cornerstone of prostate cancer therapy. However, resistance to conventional AR antagonists often develops through mechanisms such as AR overexpression, mutations, and the emergence of AR splice variants.[2]

This compound has emerged as a promising therapeutic agent due to its ability to not only inhibit AR activity but also reduce the total cellular levels of the AR protein.[2] This degradation of the AR protein may offer a more profound and sustained inhibition of AR signaling, potentially circumventing common resistance pathways.

Mechanism of Action: this compound-Induced AR Degradation

This compound's primary mechanism of action is as a competitive antagonist of the androgen receptor.[1] It binds to the AR, preventing the binding of androgens and subsequent downstream signaling.[1] However, a key differentiator for this compound is its ability to induce the degradation of the AR protein.[2] While the precise molecular details are still under investigation, this degradation is hypothesized to occur via the ubiquitin-proteasome system (UPS). The UPS is a major cellular pathway for the degradation of intracellular proteins.

The Ubiquitin-Proteasome System in AR Degradation

The degradation of the androgen receptor via the ubiquitin-proteasome system is a well-established cellular process. This pathway involves a three-step enzymatic cascade that tags the target protein with ubiquitin, marking it for destruction by the proteasome. The key enzymes involved are:

-

E1 Ubiquitin-Activating Enzyme: Activates the ubiquitin molecule.

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.

-

E3 Ubiquitin Ligase: Recognizes the specific protein substrate (in this case, the AR) and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate.

Several E3 ligases, such as MDM2 and CHIP, have been implicated in the regulation of AR stability.[4][5] It is plausible that this compound modulates the interaction between the AR and an E3 ligase, thereby promoting its ubiquitination and subsequent degradation.

Proposed Signaling Pathway for this compound-Induced AR Degradation

While the specific E3 ligase involved in this compound-mediated AR degradation has not been definitively identified in the available literature, a proposed general pathway can be illustrated. This compound, upon binding to the AR, may induce a conformational change that enhances the recruitment of an E3 ubiquitin ligase. This leads to the polyubiquitination of the AR, targeting it for degradation by the 26S proteasome.

Quantitative and Qualitative Data

Studies have demonstrated the superior effect of this compound on AR protein levels compared to other AR antagonists.

Table 1: Effect of this compound on Androgen Receptor Protein Levels in Prostate Cancer Cell Lines

| Cell Line | Treatment | Concentration | Duration | Effect on AR Protein Level | Reference |

| LNCaP | This compound | Not specified | Not specified | Significant reduction | [2] |

| 22RV1 | This compound | Not specified | Not specified | Significant reduction | [2] |

| LNCaP | Enzalutamide | Not specified | Not specified | No significant influence | [2] |

| 22RV1 | Enzalutamide | Not specified | Not specified | No significant influence | [2] |

Data is based on Western blot analysis as reported in the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate this compound-induced AR degradation.

Western Blot Analysis of AR Degradation

This protocol is designed to qualitatively and quantitatively assess the levels of AR protein in cells following treatment with this compound.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, 22RV1)

-

Cell culture medium and supplements

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against AR

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with desired concentrations of this compound or vehicle control for specified time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-AR antibody overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative AR protein levels.

Ubiquitination Assay (Immunoprecipitation-Western Blot)

This protocol is designed to detect the ubiquitination of the androgen receptor.

Materials:

-

Cell lysates from this compound-treated cells

-

Anti-AR antibody

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

Anti-ubiquitin antibody

Procedure:

-

Immunoprecipitation: Incubate cell lysates with an anti-AR antibody to form immune complexes.

-

Capture of Immune Complexes: Add Protein A/G agarose beads to capture the AR-antibody complexes.

-

Washing: Wash the beads multiple times to remove non-specific binding proteins.

-

Elution: Elute the AR and associated proteins from the beads.

-

Western Blot Analysis: Perform a Western blot on the eluted proteins using an anti-ubiquitin antibody to detect polyubiquitinated AR.

Experimental and Logical Workflows

The investigation of this compound's effect on AR degradation typically follows a structured workflow.

Conclusion and Future Directions

This compound represents a significant advancement in androgen receptor-targeted therapies due to its dual functionality as both an antagonist and a degrader of the AR protein.[2] The ability to induce AR degradation offers a promising strategy to overcome resistance to conventional anti-androgen treatments. While the involvement of the ubiquitin-proteasome system is strongly implicated, further research is required to elucidate the precise molecular mechanism, including the identification of the specific E3 ubiquitin ligase(s) that mediate this compound-induced AR degradation. A deeper understanding of this pathway will be crucial for the optimization of this compound's clinical application and the development of next-generation AR degraders.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 4. Regulation of Androgen Receptor by E3 Ubiquitin Ligases: for More or Less - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Androgen receptor degradation by the E3 ligase CHIP modulates mitotic arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacodynamics and Pharmacokinetics of Proxalutamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxalutamide (also known as GT0918) is a second-generation non-steroidal anti-androgen (NSAA) developed by Kintor Pharmaceutical Limited.[1] It functions as a potent antagonist of the androgen receptor (AR), a key driver in the development and progression of prostate cancer.[2] Unlike its predecessors, this compound exhibits a dual mechanism of action that involves not only blocking the AR signaling pathway but also inducing the downregulation of AR protein expression.[3] This unique characteristic may offer an advantage in overcoming resistance mechanisms that emerge during therapy with other anti-androgen agents.[4] This guide provides an in-depth overview of the preclinical pharmacodynamics and pharmacokinetics of this compound, summarizing key data and experimental methodologies.

Pharmacodynamics

The pharmacodynamic properties of this compound have been characterized through a series of in vitro and in vivo studies, demonstrating its potent anti-androgenic activity.

Mechanism of Action

This compound exerts its therapeutic effects primarily by targeting the androgen receptor. Its mechanism involves several key actions:

-

Competitive AR Antagonism: this compound competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[1][2] This blockade inhibits the conformational changes required for receptor activation.

-

Inhibition of AR Nuclear Translocation: By binding to the AR, this compound impairs the androgen-stimulated translocation of the receptor from the cytoplasm into the nucleus.[4]

-

Blockade of DNA Binding and Gene Transcription: Consequently, the AR is unable to bind to androgen response elements (AREs) on the DNA, which shuts down the transcription of androgen-dependent genes responsible for prostate cancer cell growth and survival.[2][4]

-

Induction of AR Downregulation: A distinguishing feature of this compound is its ability to reduce the overall levels of AR protein in prostate cancer cells.[4][5] This is a significant advantage, as AR overexpression is a common mechanism of resistance to other anti-androgen therapies.[4] Enzalutamide, for instance, does not alter AR protein levels.[6]

This multi-faceted approach allows this compound to effectively shut down the AR signaling pathway, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[7]

In Vitro Activity

This compound has demonstrated superior potency compared to other AR antagonists in various in vitro assays.

Table 1: Comparative In Vitro Potency of this compound

| Parameter | This compound vs. Bicalutamide | This compound vs. Enzalutamide (MDV3100) | Cell Lines / Assay Type | Reference |

|---|---|---|---|---|

| AR Binding Inhibition | 11.4x stronger | 3.5x stronger | Biochemical Assay | [4] |

| AR Gene Transcription Blockade | ~5-10x stronger | 2-5x stronger | LNCaP (hormone-sensitive) & C4-2 (CRPC) cells | [4][8] |

| Inhibition of Cell Proliferation | 3-6x stronger | 2-3x stronger | LNCaP & 22RV1 cells | [5] |

| CRPC Cell Proliferation Inhibition | - | 6.5x more potent | Castration-Resistant Prostate Cancer (CRPC) cells | [4] |

| SARS-CoV-2 Infection IC₅₀ | - | IC₅₀: 97 nM (vs. 281 nM for Enzalutamide) | In vitro infection assay |[6][9] |

-

Cell Proliferation: this compound effectively inhibits the proliferation of both androgen-dependent (LNCaP) and castration-resistant (22RV1, C4-2) prostate cancer cells.[4][5] The half-inhibitory concentration (IC₅₀) for cell growth is reported to be between 6.90 and 32.07 µmol/L in these cell lines.[5]

-

Apoptosis and Migration: Studies show that this compound significantly induces caspase-dependent apoptosis in prostate cancer cells.[7] It also suppresses the migration ability of metastatic prostate cancer cell lines (PC3 and DU145).[5]

-

Lipogenesis Inhibition: this compound has a unique effect on cellular metabolism, significantly diminishing lipid droplet accumulation in prostate cancer cells.[5][7] It attenuates de novo lipogenesis by inhibiting the expression of key enzymes like ATP citrate lyase (ACL), fatty acid synthase (FASN), and the transcription factor SREBP-1.[7] This effect on lipid metabolism is independent of its ability to downregulate AR expression.[7]

In Vivo Activity

Preclinical animal models have confirmed the anti-tumor efficacy of this compound.

-

Xenograft Models: In xenograft mouse models using both hormone-sensitive and CRPC human prostate cancer cells, this compound treatment resulted in significant suppression of tumor volume.[4][5] It demonstrated good anti-tumor efficacy at a lower drug exposure level than enzalutamide.[4]

-

Safety Profile: In IND-enabling GLP toxicology studies, this compound was well-tolerated in rats and dogs.[4] Importantly, unlike enzalutamide, it showed low distribution to the central nervous system and did not induce seizures in animal studies.[8]

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily characterized in rats, demonstrating properties suitable for clinical development. A liquid chromatography/tandem mass spectrometry (LC/MS/MS) method was developed for its quantification in plasma and tissue homogenates.[10]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following oral administration in rats, this compound demonstrates good oral bioavailability.[10]

-

Distribution: The drug exhibits wide tissue distribution in vivo.[10] After a single oral dose of 20 mg/kg in rats, this compound was distributed to the liver, kidney, lung, heart, spleen, testis, brain, muscle, fat, and prostate.[11]

-

Metabolism & Excretion: The primary route of elimination for this compound appears to be metabolism, as indicated by the low recovery of the parent drug in urine and feces of rats treated with enzalutamide, a structurally similar compound.[12]

Table 2: Key Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) | Unit | Reference |

|---|---|---|---|---|

| Cₘₐₓ (Max Concentration) | - | 2125.0 ± 404.6 | ng/mL | [11] |

| Tₘₐₓ (Time to Max Conc.) | - | 2.8 ± 1.6 | h | [11] |

| AUC₀₋ₜ (Area Under Curve) | 59080 ± 10321 | 24058 ± 4531 | ng·h/mL | [11] |

| t₁/₂ (Half-life) | 9.7 ± 1.1 | 7.9 ± 1.6 | h | [11] |

| CL (Clearance) | 86.2 ± 14.2 | - | mL/h/kg | [11] |

| Vd (Volume of Distribution) | 1195.4 ± 307.3 | - | mL/kg | [11] |

| F (Oral Bioavailability) | - | 81.4 ± 15.3 | % |[11] |

Experimental Protocols & Methodologies

The preclinical evaluation of this compound involved a range of standard and specialized experimental procedures.

In Vitro Methodologies

-

AR Competitive Binding Assay: This biochemical assay measures the ability of a compound to compete with a radiolabeled androgen (e.g., ³H-DHT) for binding to the AR ligand-binding domain. The potency is typically expressed as an IC₅₀ value.

-

Cell Lines: A variety of human prostate cancer cell lines were used, including:

-

Cell Proliferation Assay: The inhibitory effect of this compound on cell growth was assessed using methods like the MTT assay. Cells are seeded in 96-well plates, treated with varying concentrations of the drug, and cell viability is measured colorimetrically after a set incubation period (e.g., 72 hours).

-

Gene and Protein Expression Analysis:

-

Western Blotting: Used to quantify the protein levels of AR, AR-V7, and proteins involved in lipogenesis (FASN, ACL) and apoptosis (caspases).

-

Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of AR and other target genes.

-

-

Apoptosis Assay: Apoptosis induction was measured by detecting the activation of caspases (e.g., caspase-3, -8) and changes in apoptosis-related factors like TNF-α and Cytochrome C.[5]

-

Cell Migration Assay (Wound Healing Assay): A confluent monolayer of cells is "scratched" to create a wound. The ability of the cells to migrate and close the wound over time is monitored microscopically in the presence or absence of the drug.[5]

In Vivo Methodologies

-

Animal Models:

-

Prostate Cancer Xenografts: Tumor models are established by subcutaneously injecting human prostate cancer cells (e.g., LNCaP, C4-2) into immunocompromised mice (e.g., nude or SCID mice). Once tumors reach a specified volume, mice are randomized to receive vehicle control or this compound via oral gavage. Tumor growth is monitored over time.[4][5]

-

Pharmacokinetic Studies: Male Sprague-Dawley rats are typically used. For intravenous studies, the drug is administered via the tail vein. For oral studies, it is given by gavage. Blood samples are collected at predetermined time points, and plasma concentrations are analyzed.[10] For tissue distribution, animals are euthanized at various time points, and tissues are harvested for analysis.[11]

-

-

Analytical Method for Pharmacokinetics:

-

Sample Preparation: A simple one-step protein precipitation with a solvent like acetonitrile is used to extract this compound from plasma or tissue homogenates.[10]

-

LC/MS/MS Analysis: The concentration of this compound is quantified using a liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC/MS/MS). Chromatographic separation is achieved on a C8 or C18 column with gradient elution. The mass spectrometer is operated in positive ion electrospray ionization mode, using multiple reaction monitoring (MRM) for sensitive and specific detection.[10]

-

Conclusion

The preclinical data for this compound strongly support its development as a potent therapeutic agent for prostate cancer. Its dual-action mechanism, which combines AR antagonism with the induction of AR protein degradation, offers a significant advantage over existing therapies and provides a potential strategy to overcome drug resistance.[4][5] Furthermore, its distinct effects on lipogenesis suggest a novel approach to targeting the metabolic reprogramming of prostate cancer cells.[7] The favorable in vivo efficacy and safety profile, coupled with good oral bioavailability and wide tissue distribution, have paved the way for its evaluation in clinical trials.[4][10] This comprehensive preclinical dataset provides a solid foundation for researchers and clinicians exploring the full therapeutic potential of this compound.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound reduces SARS-CoV-2 infection and associated inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. This compound reduces SARS-CoV-2 infection and associated inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative determination of this compound in rat plasma and tissues using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of enzalutamide, an anti-prostate cancer drug, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Proxalutamide's binding affinity and selectivity for the androgen receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxalutamide (GT0918) is a second-generation non-steroidal antiandrogen (NSAA) that has demonstrated potent antagonism of the androgen receptor (AR).[1] Its mechanism of action and high binding affinity distinguish it from previous generations of antiandrogens, positioning it as a significant compound in the landscape of androgen-dependent disease therapeutics. This technical guide provides a detailed examination of this compound's binding characteristics to the androgen receptor, including its affinity and selectivity, supported by available preclinical data.

Core Mechanism of Action

This compound functions as a competitive antagonist of the androgen receptor.[1] It binds to the ligand-binding domain (LBD) of the AR, effectively blocking the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT).[1] This inhibition prevents the conformational changes in the AR necessary for its activation and subsequent translocation to the nucleus. By impeding nuclear translocation, this compound prevents the AR from binding to androgen response elements (AREs) on DNA, thereby downregulating the transcription of androgen-dependent genes that are crucial for the growth and proliferation of prostate cancer cells.[2]

A key differentiator of this compound is its dual mechanism of action, which includes not only the inhibition of AR signaling but also the downregulation of AR protein expression.[2][3] This reduction in cellular AR levels may contribute to its enhanced potency and ability to overcome some mechanisms of resistance to other antiandrogen therapies.

Binding Affinity for the Androgen Receptor

This compound exhibits a high binding affinity for the androgen receptor. Preclinical studies have quantified this affinity, demonstrating its potency in comparison to other well-established antiandrogens.

| Compound | Metric | Value (nM) | Assay Type |

| This compound (GT0918) | IC50 | 32 | AR Competitive Binding Assay |

| Enzalutamide (MDV3100) | IC50 | 25.6 | CRPC Cell Proliferation Assay |

| ARN-509 (Apalutamide) | IC50 | >50,000 | CRPC Cell Proliferation Assay |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

In biochemical assays, this compound was found to be more potent at inhibiting androgen binding to the AR's ligand-binding domain by a factor of 3.5 compared to enzalutamide and 11.4 compared to bicalutamide.[2]

Signaling Pathway and Point of Inhibition

The androgen receptor signaling pathway is a critical driver in prostate cancer. This compound intervenes at a key step in this cascade.

Selectivity Profile

While comprehensive quantitative data on this compound's binding affinity for other steroid hormone receptors—such as the progesterone receptor (PR), estrogen receptor (ER), and glucocorticoid receptor (GR)—are not widely available in the public domain, its characterization as a "selective" androgen receptor pathway inhibitor suggests a lower affinity for these off-target receptors.[2] The lack of significant adverse effects related to the modulation of other steroid receptors in clinical trials further supports its selectivity for the androgen receptor.

Activity Against Androgen Receptor Mutations

A critical aspect of second-generation antiandrogens is their ability to remain effective against tumors that have developed resistance to earlier treatments, often through mutations in the AR ligand-binding domain. This compound has been shown to inhibit the transcriptional activity of both wild-type AR and clinically relevant AR mutants.[3][4] Notably, it has demonstrated efficacy against the F877L mutation, a mutation that can convert some AR antagonists into agonists.

Experimental Protocols

The determination of this compound's binding affinity for the androgen receptor is typically performed using a competitive radioligand binding assay. While the specific protocol used for the published IC50 value of this compound is not publicly detailed, a general methodology for such an assay is outlined below.

General Androgen Receptor Competitive Binding Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) for the androgen receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Androgen Receptor Source: Cytosol from rat ventral prostate or cell lysates from AR-expressing cell lines (e.g., LNCaP).

-

Radioligand: A high-affinity, radiolabeled AR agonist, such as [³H]-R1881 (methyltrienolone).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.

-

Assay Buffer: Tris-based buffer containing EDTA, molybdate, and protease inhibitors to maintain protein stability.

-

Separation Method: Hydroxylapatite (HAP) slurry or filtration apparatus to separate bound from free radioligand.

-

Scintillation Cocktail and Counter: For quantification of radioactivity.

Workflow:

Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test compound. The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Conclusion

This compound is a potent and selective second-generation androgen receptor antagonist with a high binding affinity for the AR ligand-binding domain. Its dual mechanism of inhibiting AR signaling and downregulating AR protein expression, along with its activity against certain AR mutations, underscores its potential as a robust therapeutic agent for androgen-dependent diseases, including castration-resistant prostate cancer. Further studies detailing its selectivity profile against a broader range of receptors and its efficacy against a wider panel of AR mutations will provide a more complete understanding of its pharmacological profile.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. | BioWorld [bioworld.com]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Novel Strategy of this compound for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Studies of Proxalutamide on Cancer Cell Lines

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract